N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 5-position and a methyl group at the 1-position. The pyrazole moiety is further functionalized via a methylene bridge to a nicotinamide group. The compound’s design leverages the electron-rich furan and pyrazole systems for π-π interactions and hydrogen-bonding capabilities via the nicotinamide’s amide and pyridine groups.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-13(14-5-3-7-21-14)8-12(18-19)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNZJQFLAGIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CN=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and pyrazole intermediates, followed by their coupling with nicotinamide.
Synthesis of Furan Intermediate: The furan ring can be synthesized from furfural, which is derived from biomass.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,5-dicarboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of nicotinamide.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Structural Differences :
Heterocyclic Derivatives from Patent Literature
Example 41 from describes N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2-methoxypyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, which shares a pyrazole-carboxamide core but incorporates triazole and pyridine rings. The trifluoromethyl group and methoxypyridine substituents enhance lipophilicity and steric bulk, contrasting with the target compound’s furan-nicotinamide system .
Pharmacological Implications
- Nicotinamide vs. Nitroacetamide : The target’s nicotinamide group may engage in NAD(P)+-dependent enzymatic interactions, whereas nitroacetamide in ranitidine analogs could exhibit redox-sensitive or cytotoxic behavior .
- Methyl Substitution : The 1-methyl group on the pyrazole in the target compound likely increases metabolic stability compared to unmethylated analogs, reducing susceptibility to oxidative degradation.
- Furan Positional Isomerism : Substitution at the furan 2-position (vs. 3- or 4-) optimizes spatial alignment for target binding, as seen in other furan-containing drugs .
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, and includes data tables and case studies to support the analysis.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring, a pyrazole moiety, and a nicotinamide unit. The molecular formula is CHNO, with a molecular weight of 244.25 g/mol. Its structural attributes suggest potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study comparing various compounds, including derivatives similar to this compound, showed strong inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives could inhibit bacterial growth by up to 30 mm in diameter in agar diffusion tests (Table 1).
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound 4 | E. coli | 30 |
| Compound 7 | S. aureus | 28 |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Phytopathogenic fungi | Higher than boscalid |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). For example, one study reported that a related pyrazole compound effectively reduced LPS-induced inflammation in macrophages, suggesting that this compound may share similar mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group within the structure allows for hydrogen bonding with active site residues in enzymes or receptors, while the aromatic rings facilitate π-π stacking interactions with hydrophobic pockets in proteins. This dual interaction mechanism can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Case Studies and Computational Studies
Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound with various targets. The results suggest that the compound exhibits favorable binding interactions with enzymes involved in inflammatory responses and bacterial resistance mechanisms. For instance, docking studies showed that the compound could effectively bind to the active site of cyclooxygenase (COX), an enzyme implicated in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
